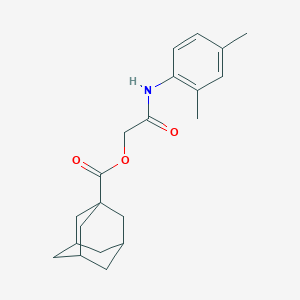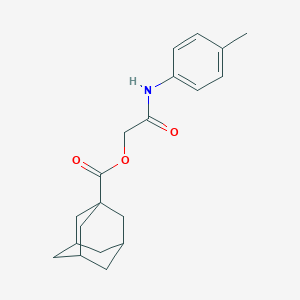![molecular formula C24H21N3O5S B305752 N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305752.png)
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is not fully understood. However, studies have shown that this compound can induce cell death in cancer cells by activating the mitochondrial apoptotic pathway. Additionally, N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to inhibit the activity of various inflammatory mediators, including cyclooxygenase-2 and nitric oxide synthase.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells, inhibit the activity of various inflammatory mediators, and regulate the expression of various genes involved in cell proliferation and apoptosis. Additionally, N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide for lab experiments is its low toxicity in normal cells. This makes it a promising candidate for cancer therapy as it can selectively target cancer cells without harming normal cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are various future directions for the study of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One of the main directions is to further explore its potential as an anti-cancer agent. Studies can focus on optimizing the synthesis method to improve the yield and purity of the compound, as well as investigating its efficacy in vivo. Additionally, further studies can be conducted to explore its potential as a treatment for inflammatory diseases. Finally, studies can focus on developing analogs of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide with improved solubility and bioavailability.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been synthesized using various methods. One of the most common methods involves the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with 2-amino-4,5-dioxo-1,3-thiazolidine followed by the addition of 5-[(1-isopropyl-1H-indol-3-yl)methylene]malononitrile. The resulting compound is then subjected to cyclization and subsequent purification to obtain N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as an anti-cancer agent. Studies have shown that this compound can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide |
|---|---|
Formule moléculaire |
C24H21N3O5S |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-2,4-dioxo-5-[(1-propan-2-ylindol-3-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C24H21N3O5S/c1-14(2)26-11-15(17-5-3-4-6-18(17)26)9-21-23(29)27(24(30)33-21)12-22(28)25-16-7-8-19-20(10-16)32-13-31-19/h3-11,14H,12-13H2,1-2H3,(H,25,28)/b21-9+ |
Clé InChI |
DPUQGOUSSNHWPQ-ZVBGSRNCSA-N |
SMILES isomérique |
CC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES canonique |
CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305687.png)


![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305695.png)